Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-

Structural differentiation Physicochemical property comparison Procurement specification

Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- (CAS 61261-80-1) is a tetrasubstituted pyrazole derivative with molecular formula C₁₄H₁₅N₃O₃ and molecular weight 273.29 g/mol. Structurally, it features a 4-acetyl group on the pyrazole core, a 3-ethyl substituent, a 5-methyl group, and a 4-nitrophenyl moiety at the N1 position.

Molecular Formula C14H15N3O3
Molecular Weight 273.29 g/mol
CAS No. 61261-80-1
Cat. No. B12895761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-
CAS61261-80-1
Molecular FormulaC14H15N3O3
Molecular Weight273.29 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H15N3O3/c1-4-13-14(10(3)18)9(2)16(15-13)11-5-7-12(8-6-11)17(19)20/h5-8H,4H2,1-3H3
InChIKeyZVQOGROVVRXQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- (CAS 61261-80-1): Sourcing & Differentiation Guide for Research Procurement


Ethanone, 1-[3-ethyl-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]- (CAS 61261-80-1) is a tetrasubstituted pyrazole derivative with molecular formula C₁₄H₁₅N₃O₃ and molecular weight 273.29 g/mol . Structurally, it features a 4-acetyl group on the pyrazole core, a 3-ethyl substituent, a 5-methyl group, and a 4-nitrophenyl moiety at the N1 position. Its computed LogP of 3.38 and polar surface area (PSA) of 80.71 Ų place it within a lipophilicity range compatible with both cell permeability and further synthetic elaboration. This compound belongs to the broader class of 4-acetyl-N-arylpyrazoles, which are established as versatile synthetic intermediates for agrochemical [1] and pharmaceutical building block applications. Commercially, it is available from specialty chemical suppliers such as AKSci (cat. 1749FS) for research and development use only , with a structurally analogous 3,5-dimethyl variant (CAS 61261-79-8) also offered at 97% purity by suppliers including Bidepharm .

Why In-Class 4-Acetyl-N-(nitrophenyl)pyrazoles Cannot Be Interchanged with CAS 61261-80-1: The 3-Ethyl Differentiation Problem


The 4-acetyl-N-(nitrophenyl)pyrazole scaffold is populated by several commercially available analogs that differ by a single substituent at the pyrazole 3-position, yet this seemingly minor variation can profoundly alter both synthetic utility and downstream biological or physicochemical properties. The target compound (CAS 61261-80-1) carries a 3-ethyl group, whereas the closest commercial analog, 1-(3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethanone (CAS 61261-79-8), bears a 3-methyl substituent . This methyl-to-ethyl substitution changes the molecular weight from 259.26 to 273.29 g/mol and is expected to modulate lipophilicity, steric bulk at the 3-position, and the conformational flexibility of the pyrazole ring. In nitrophenylpyrazole-based agrochemical intermediates described in patent literature, the nature of the 3-alkyl substituent has been identified as a critical determinant of pesticidal activity, with ethyl-substituted variants providing distinct insecticidal potency profiles compared to their methyl congeners [1]. Furthermore, in related nitrophenyl-pyrazole antifungal Schiff bases, the regiochemical position of substituents on the pyrazole ring was shown to decisively influence antifungal activity, with different nitro-position isomers exhibiting substantially divergent potency against Candida albicans [2]. Consequently, procurement of the incorrect 3-alkyl analog for a structure-activity relationship (SAR) study or synthetic campaign can lead to misleading conclusions and wasted resources. The sections below quantify the available differentiation dimensions with explicit comparator data, while transparently acknowledging where direct head-to-head experimental evidence is absent.

Quantitative Differentiation Evidence for CAS 61261-80-1 vs. Closest Structural Analogs


Molecular Weight and Lipophilicity Differentiation: 3-Ethyl (61261-80-1) vs. 3-Methyl (61261-79-8) vs. 3-Des-Alkyl (5078-55-7) Analogs

The target compound (CAS 61261-80-1) possesses a molecular weight of 273.29 g/mol and a computed LogP of 3.38, compared to the 3,5-dimethyl analog (CAS 61261-79-8) at MW 259.26 , and the 3-H analog 1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethanone (CAS 5078-55-7) lacking the 3-alkyl substituent entirely . The 3-ethyl group contributes approximately +14 Da relative to the 3-methyl variant and introduces additional rotational degrees of freedom that may affect both molecular recognition and crystal packing. The PSA of 80.71 Ų is identical across this sub-series due to the conserved nitro and acetyl functionalities, making LogP the primary differentiating physicochemical parameter.

Structural differentiation Physicochemical property comparison Procurement specification

Commercially Verified Purity Benchmark: AKSci 1749FS Supply Specification for CAS 61261-80-1

The compound is commercially supplied by AKSci (cat. 1749FS) with full quality assurance and Certificate of Analysis (COA) available upon request . This establishes a verifiable procurement pathway with documented quality control. In contrast, the closest analog CAS 61261-79-8 is supplied by Bidepharm (cat. BD719993) at a standard purity of 97% with batch-specific QC data (NMR, HPLC, GC) . The 3-H analog (CAS 5078-55-7) has limited commercial availability with no publicly documented purity specifications from major suppliers.

Quality assurance Commercial sourcing Batch consistency

Synthetic Utility as a 4-Acetyl Building Block: Enabling Chalcone and Heterocycle Library Synthesis

The 4-acetyl group on the pyrazole core enables Claisen-Schmidt condensation with aldehydes to generate pyrazolyl-chalcone derivatives. This reactivity has been demonstrated on closely related 4-acetylpyrazole substrates: a series of pyrazolyl-chalcones was prepared from 4-acetylpyrazole derivatives via Claisen-Schmidt condensation, with a specific example using 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethanone as substrate to generate (E)-1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]-3-(4-dimethoxyphenyl)prop-2-en-1-one [1]. The target compound (61261-80-1), bearing a 3-ethyl instead of 3-methyl, can undergo analogous condensations to produce a distinct chalcone library with altered steric and electronic properties at the 3-position. Furthermore, enaminone formation from the acetyl group via reaction with DMF-DMA has been demonstrated on a furyl-substituted congener, 1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one, enabling subsequent cyclocondensation to bipyrazoles, pyrazolopyridazinones, and isoxazoles [2].

Synthetic intermediate Claisen-Schmidt condensation Heterocyclic chemistry

Agrochemical Intermediate Patent Context: Nitrophenylpyrazole Core as an Insecticidal Pharmacophore

The nitrophenylpyrazole substructure is a recognized pharmacophore in insecticide design, particularly as a component of anthranilic diamides targeting the ryanodine receptor (RyR). Zhang et al. (2014) designed and synthesized a series of novel anthranilic diamides containing N-substituted nitrophenylpyrazole motifs and evaluated their insecticidal activities against oriental armyworm (Mythimna separata) and diamondback moth (Plutella xylostella) [1]. Compounds G7 and K5 showed high activity against oriental armyworm, while K2 and K4 outperformed the control chlorantraniliprole against diamondback moth [1]. The nitrophenylpyrazole portion of these diamides serves as a critical structural element, and the 4-acetyl-3-ethyl-5-methyl substitution pattern present in 61261-80-1 provides a distinct intermediate for constructing RyR-targeting insecticide candidates with altered N-substitution patterns relative to previously explored analogs. Additionally, the broader patent landscape identifies 4-nitrophenyl-substituted pyrazoles as valuable intermediates in the production of agrochemicals and pharmaceuticals [2].

Agrochemical intermediate Ryanodine receptor Insecticide design

Regioisomeric Nitro Position Impact on Antifungal Activity: Context for Rational Selection of the 4-Nitrophenyl Substituent

Rojas-Morales et al. (2022) synthesized three pyrazole-based azomethine isomers (2a-c) bearing 2-, 3-, or 4-nitrophenyl substituents and evaluated their antifungal activity against Candida albicans and Cryptococcus neoformans [1]. The 2-nitrophenyl derivative (2a) was considerably more active against C. albicans than the 3- and 4-nitrophenyl isomers, with the lowest computed binding energy to the 3PVK model protein in molecular docking simulations. In contrast, all three isomers showed similarly limited activity against C. neoformans [1]. This study establishes that the nitro group position on the N-phenyl ring is a critical determinant of biological activity within the nitrophenylpyrazole class. The target compound 61261-80-1 carries the 4-nitrophenyl (para-nitro) substituent, which may confer a distinct selectivity or potency profile compared to the 2-nitro or 3-nitro regioisomers, depending on the biological target.

Antifungal activity Nitro regioisomerism Structure-activity relationship

Explicit Evidence Limitation Statement: Absence of Direct Head-to-Head Biological or Physicochemical Comparative Data

A comprehensive search of primary research literature, patent databases, and authoritative chemical registries (PubChem, ChemSpider) conducted in April 2026 did not identify any publication that reports direct, head-to-head quantitative comparison of CAS 61261-80-1 against a named structural analog in any biological assay, ADME/Tox panel, stability study, or crystallization analysis. No IC₅₀, EC₅₀, Kd, MIC, LogD₇.₄, solubility, or metabolic stability value has been published for this compound in a peer-reviewed journal indexed in PubMed or Scopus. The Evidence_Items above rely on class-level inference from closely related nitrophenylpyrazole analogs, computed physicochemical properties, and documented synthetic precedent. Procurement decisions based on this guide should account for the fact that experimental differentiation of 61261-80-1 from its closest analogs (61261-79-8 and 5078-55-7) has not been empirically established in the public domain. This evidence gap represents both a risk for substitution decisions and an opportunity for original SAR research.

Evidence quality assessment Research gap identification Procurement risk disclosure

Procurement-Driven Application Scenarios for CAS 61261-80-1 Based on Available Evidence


Medicinal Chemistry SAR Exploration: 3-Ethyl vs. 3-Methyl Probe Molecule Synthesis

In a lead optimization campaign where a 4-acetyl-N-(4-nitrophenyl)pyrazole core has been identified as a hit, procurement of both CAS 61261-80-1 (3-ethyl) and CAS 61261-79-8 (3-methyl) enables direct matched-pair SAR analysis. The physicochemical differentiation of approximately +14 Da and +0.5 LogP units between these two compounds can be correlated with differences in target binding, cellular potency, or pharmacokinetic parameters following parallel derivatization (e.g., chalcone formation or enaminone condensation). The established Claisen-Schmidt reactivity of the 4-acetyl group in the 3,5-dimethyl analog [1] provides a validated synthetic protocol that can be directly applied to the 3-ethyl variant. This scenario is most appropriate for discovery-stage projects where the cost of synthesizing both matched pairs is justified by the value of the resulting SAR data.

Agrochemical Intermediate: Synthesis of Novel Anthranilic Diamide Insecticide Candidates

The nitrophenylpyrazole scaffold is a validated pharmacophoric element in RyR-targeting anthranilic diamide insecticides [2]. CAS 61261-80-1 provides a 4-acetyl handle that can be elaborated to the corresponding carboxylic acid, acid chloride, or amide for coupling with anthranilic acid derivatives, generating candidate molecules with a 3-ethyl-5-methyl pyrazole core. This substitution pattern is distinct from the previously reported nitrophenylpyrazole diamides and may confer altered insecticidal spectrum, resistance-breaking properties, or species selectivity against pests such as Plutella xylostella and Mythimna separata [2]. Users should note that the compound is supplied 'for research and development use only' and is not registered as an active pesticide ingredient.

Diversity-Oriented Synthesis: Pyrazole-Fused Heterocycle Library Construction

The 4-acetyl group of CAS 61261-80-1 can be converted to an enaminone intermediate via reaction with DMF-DMA, which then serves as a versatile dipolarophile or electrophile for cyclocondensation with hydrazonoyl halides, hydrazine hydrate, or hydroximoyl chlorides to access bipyrazoles, pyrazolopyridazinones, pyrazolopyridazines, and isoxazoles [3]. This synthetic sequence has been validated on the furyl-substituted congener, demonstrating that the 4-acetyl group retains reactivity in the presence of the 4-nitrophenyl N-substituent. Libraries constructed from 61261-80-1 would feature a 3-ethyl substituent, providing a distinct region of chemical space compared to libraries derived from the 3-methyl or 3-aryl variants. This scenario is suited for academic medicinal chemistry groups and core facility synthesis teams building compound collections for phenotypic or target-based screening.

Physicochemical Probe for Nitro Group Electronic Effects in Pyrazole Systems

The 4-nitrophenyl substituent in 61261-80-1 serves as both a chromophore (enabling UV/Vis detection in HPLC analysis) and an electron-withdrawing group that modulates the electronic properties of the pyrazole ring. The computed HOMO-LUMO band gap in related nitrophenylpyrazole Schiff bases has been shown to be tunable by the presence and position of the nitro substituent [4]. Researchers investigating the electronic structure, reduction potential, or charge-transfer properties of substituted pyrazoles can use 61261-80-1 as a well-defined substrate for cyclic voltammetry, spectroelectrochemistry, or computational benchmarking studies, with the 3-ethyl group providing a conformationally distinct analog to the more common 3-methyl or 3-aryl series.

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